Decarestrictine N has been identified in fungal species such as Penicillium simplicissimum and Penicillium corylophilum. These fungi are known for producing a variety of bioactive compounds that exhibit significant pharmacological activities. The decarestrictine compounds are categorized as polyketides, which are synthesized through the polyketide biosynthetic pathway involving multiple enzymatic reactions.
The synthesis of decarestrictines, including decarestrictine N, typically involves complex organic reactions. Various synthetic strategies have been employed to achieve these compounds, often utilizing methods such as:
For instance, a notable synthesis route for decarestrictine D involved cross-metathesis followed by Yamaguchi macrolactonization, achieving a final product yield of approximately 78% after several steps that included deprotection and purification processes .
The molecular structure of decarestrictine N features a complex arrangement typical of macrolides. It consists of a large lactone ring with multiple stereogenic centers. The precise molecular formula and structural details can vary slightly among different decarestrictines, but they generally maintain a core structure that includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate the structure and confirm the identity of decarestrictines .
Decarestrictine N can participate in various chemical reactions that highlight its functional groups. Key reactions include:
These reactions not only facilitate the synthesis of derivatives but also allow for modifications that can enhance pharmacological properties .
The mechanism of action for decarestrictine N primarily revolves around its ability to inhibit cholesterol biosynthesis. This is achieved through competitive inhibition of key enzymes involved in the mevalonate pathway, notably Hydroxy-Methylglutaryl-CoA reductase. By binding to this enzyme, decarestrictine N effectively reduces cholesterol levels within cells.
Research indicates that these compounds may also exhibit anti-inflammatory and antifungal properties, broadening their potential therapeutic applications. Detailed studies employing in vitro assays have demonstrated significant inhibitory effects at low concentrations (nanomolar range) against cholesterol synthesis in liver cells .
Decarestrictine N exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .
Decarestrictine N has significant scientific applications primarily in pharmacology and biochemistry:
Decarestrictine N is a bioactive ten-membered macrolactone belonging to the decarestrictine family of fungal secondary metabolites. These compounds are exclusively biosynthesized by specific Penicillium species, particularly P. simplicissimum, through highly reducing polyketide synthase (PKS) pathways [3]. Structurally characterized by a C10H16O5 molecular formula (MW 216.23 g/mol), Decarestrictine N features a stereochemically complex (2R,4S,5Z,7R,8R)-configured lactone core with three hydroxyl groups and a conjugated olefin . Like other decarestrictines, it displays targeted bioactivity against cholesterol biosynthesis, distinguishing it from statins through a unique enzymatic inhibition profile [3]. This section contextualizes its phylogenetic origins, discovery timeline, and structural-biological differentiation from analogues.
Decarestrictine N originates from a specialized biosynthetic gene cluster (BGC) in Penicillium simplicissimum. Phylogenetic analyses confirm that this species resides in a clade of Eurotiales fungi genetically optimized for lactone production. The dcs BGC encodes:
Table 1: Key Enzymes in Decarestrictine N Biosynthesis
Gene | Enzyme Type | Function |
---|---|---|
dcsA | Highly Reducing PKS | Assembles linear pentaketide chain via iterative Claisen condensations |
dcsB | Thioesterase | Catalyzes macrolactonization to form the 10-membered ring |
dcsC | Cytochrome P450 Monooxygenase | Introduces hydroxyl groups at C6/C8 positions |
dcsD | Short-Chain Dehydrogenase | Mediates stereoselective ketone reduction |
Molecular clock analyses suggest the dcs cluster diverged ~40 Ma, coinciding with Eocene-Oligocene cooling, which may have selected for metabolic diversification in Penicillium [4]. Isotopic labeling (using 13C-acetate/18O2) confirmed the polyketide origin and O2-dependent oxygenation steps unique to this lineage [3].
Decarestrictine N was isolated in the early 1990s during systematic screens for fungal cholesterol inhibitors. Key milestones include:
Nomenclature follows:
Persistent gaps include unclear regulatory mechanisms for BGC expression and limited in planta studies of ecological roles (e.g., antifungal defense).
Table 2: Structural and Functional Comparison of Key Decarestrictines
Compound | Molecular Formula | Key Structural Features | Cholesterol Inhibition (IC50 or % Inhibition) |
---|---|---|---|
Decarestrictine N | C10H16O5 | (2R,4S,5Z,7R,8R)-trihydroxy lactone | ~40% inhibition at 10–7 M |
Decarestrictine D | C10H16O5 | 4,7-dihydroxy configuration | 50% inhibition at 10–7 M [3] [5] |
Decarestrictine B | C10H16O5 | C6 carbonyl, C7 hydroxyl | 20% inhibition at 10–7 M [3] |
Decarestrictine L | C10H16O4 | (2R,3S,6R)-dihydroxy lactone | Synthetically confirmed; low natural abundance [3] |
Decarestrictine O | Undefined | Distinct oxygenation pattern | Anticancer potential noted |
Structural Analysis:
Bioactivity:
Decarestrictine N inhibits cholesterol biosynthesis at 40% efficacy (10–7 M), positioning it mid-potency among analogues. Key comparisons:
Figure 1: Decarestrictine N’s Molecular Structure with Stereochemistry
OH │ HO─C<8> ─ C<7>(OH) ─ C<6>H │ ║ (Z-configuration) C<9> C<5>═C<4> ╱ │ O────── C<10>(=O) │ ╱ C<2>─C<3> │ CH<3>
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7